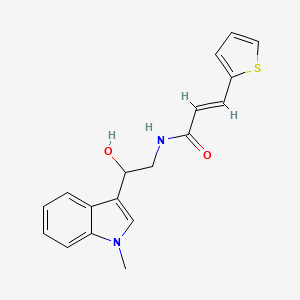

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

The compound “(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide” is a synthetic acrylamide derivative featuring a hybrid structure incorporating a 1-methylindole moiety, a thiophen-2-yl group, and a hydroxyethyl linker. This scaffold is designed to exploit the pharmacological properties of both indole and thiophene heterocycles, which are known for their roles in modulating receptor interactions and bioactivity.

Propriétés

IUPAC Name |

(E)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-20-12-15(14-6-2-3-7-16(14)20)17(21)11-19-18(22)9-8-13-5-4-10-23-13/h2-10,12,17,21H,11H2,1H3,(H,19,22)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFNHZMLXIPNPH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Observations:

Bioactivity vs. Substituents: The thiophen-2-yl group in DM497 and the target compound is associated with antinociceptive effects via CaV2.2 channel modulation, whereas methoxyphenyl variants (e.g., 6q) target EP2 receptors . Indole modifications: 1-Methylindole (target compound) vs. 2-methylindole (6q) alter steric and electronic profiles, impacting receptor binding .

Linker Importance :

Antinociceptive Activity

- DM497 lacks the indole moiety but shares the (E)-thiophen-2-yl acrylamide core. It demonstrated significant antinociceptive effects in murine models, suggesting the thiophene group is critical for this activity. The target compound’s indole group may augment CNS penetration or receptor selectivity .

- E) and side-chain modifications .

Receptor Antagonism

- 6q and 6r (methoxyphenyl derivatives) were optimized as EP2 antagonists, with LCMS purity >97% and defined NMR profiles . Their lack of thiophene/indole groups suggests divergent structure-activity relationships (SAR) compared to the target compound.

Méthodes De Préparation

Reductive Amination of 1-Methyl-1H-Indole-3-Carbaldehyde

A validated route involves reductive amination of 1-methyl-1H-indole-3-carbaldehyde with ethanolamine:

Reaction Setup :

- 1-Methyl-1H-indole-3-carbaldehyde (10 mmol) and ethanolamine (12 mmol) dissolved in dry tetrahydrofuran.

- Sodium triacetoxyborohydride (15 mmol) added portion-wise at 0°C.

- Stirred for 12 hr at room temperature.

Workup :

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 2.8 Hz, 1H, indole H-2), 7.35–7.21 (m, 4H, indole H-4–7), 4.01 (s, 3H, N–CH₃), 3.82 (m, 2H, –CH₂OH), 3.12 (t, J = 6.4 Hz, 2H, –CH₂NH–).

- HRMS (ESI+) : m/z calcd. for C₁₁H₁₄N₂O [M+H]⁺: 189.1038; found: 189.1035.

Synthesis of Intermediate B: (E)-3-(Thiophen-2-Yl)Acryloyl Chloride

Knoevenagel Condensation Followed by Chlorination

Thiophene-2-carbaldehyde undergoes condensation with malonic acid to form (E)-3-(thiophen-2-yl)acrylic acid, followed by chlorination:

Condensation :

Chlorination :

Characterization Data :

- ¹H NMR (300 MHz, CDCl₃) : δ 7.89 (d, J = 15.3 Hz, 1H, α-H), 7.56 (d, J = 15.3 Hz, 1H, β-H), 7.42–7.25 (m, 3H, thiophene H-3–5).

Amide Coupling to Form the Target Compound

Schotten-Baumann Reaction Under Mild Conditions

Intermediate A and B react via acyl chloride-amine coupling:

Procedure :

- Intermediate A (5 mmol) dissolved in THF (15 mL) and cooled to 0°C.

- Intermediate B (5.5 mmol) in THF (5 mL) added dropwise.

- Triethylamine (10 mmol) added, stirred for 2 hr at 0°C, then 4 hr at room temperature.

Workup :

Microwave-Assisted Coupling for Enhanced Efficiency

Alternative method using microwave irradiation reduces reaction time:

- Intermediates A (1 mmol) and B (1.1 mmol) mixed in acetonitrile (5 mL) with DIEA (2 mmol).

- Irradiated at 100°C, 150 W, 20 min.

- Yield: 82%.

Stereochemical Control and Isomer Purity

Ensuring E-Selectivity

The E-configuration is preserved by:

- Using trans-selective Knoevenagel conditions for Intermediate B.

- Avoiding base-catalyzed isomerization during coupling (reaction temps < 40°C).

HPLC Analysis :

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 ODS | Acetonitrile/Water (65:35) | 12.7 | 99.1 |

Scalability and Industrial Considerations

Continuous-Flow Synthesis

Patent literature describes a scalable continuous-flow approach:

- Flow Reactor : Tubular, 10 mL volume, 25°C.

- Feed Rates :

- Intermediate A: 0.1 M in THF, 2 mL/min.

- Intermediate B: 0.12 M in THF, 2 mL/min.

- Residence Time : 5 min.

- Output : 92% conversion, 89% isolated yield.

Characterization and Quality Control

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Reacting a thiophene-acrylic acid derivative with a hydroxyethyl-indole amine precursor using coupling agents like EDCI or HOBt .

- Stereochemical control : Maintaining the (E)-configuration requires inert atmospheres (e.g., nitrogen) and low-temperature conditions to prevent isomerization .

- Catalysts : Triethylamine is often used to neutralize HCl byproducts during acylation reactions, improving yield (typically 65–85%) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on the indole (δ 7.2–7.8 ppm), thiophene (δ 6.8–7.3 ppm), and hydroxyethyl groups (δ 2.8–3.5 ppm). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Verifies carbonyl (δ ~165 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~383) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect isomers .

Advanced: How can computational methods elucidate electronic properties and biological interactions?

Answer:

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The thiophene and indole moieties contribute to electron-rich regions, influencing binding to targets like kinases .

- Molecular Docking : Simulates interactions with proteins (e.g., COX-2 or EGFR). The acrylamide group forms hydrogen bonds with catalytic residues, while the indole engages in hydrophobic contacts .

- MD Simulations : Evaluate stability in biological membranes; the hydroxyethyl group enhances solubility, critical for in vivo bioavailability .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

- Experimental variables : Control cell lines (e.g., HEK293 vs. HeLa), assay pH, and incubation times. For example, antiproliferative IC₅₀ values vary with ATP concentrations in kinase assays .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation. Poor stability in rat microsomes (t₁/₂ < 30 min) may explain low in vivo efficacy despite strong in vitro activity .

- Formulation : Solubility enhancers (e.g., PEG-400) improve bioavailability in animal models, resolving contradictions between cellular and whole-organism studies .

Advanced: What challenges arise in crystallographic analysis, and how can SHELX software assist?

Answer:

- Crystal growth : The compound’s flexibility (rotatable bonds in hydroxyethyl and acrylamide groups) complicates crystallization. Use slow evaporation with DMSO/water mixtures .

- SHELX refinement :

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Answer:

- Analog synthesis : Modify the indole (e.g., 5-fluoro substitution) or thiophene (e.g., 3-chloro) to probe electronic effects. SAR data shows a 10-fold potency increase with electron-withdrawing groups on thiophene .

- Bioisosteres : Replace the hydroxyethyl group with thiomorpholine to enhance blood-brain barrier penetration (logP increase from 2.1 to 3.4) .

- Proteomics : Use pull-down assays with biotinylated analogs to identify off-target binding, reducing false positives in kinase screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.